N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenylsulfonyl group, and a prop-2-en-1-ylglycinamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Sulfonylation: The fluorophenyl intermediate is then subjected to sulfonylation using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine to form the phenylsulfonyl derivative.
Amidation: The final step involves the coupling of the phenylsulfonyl derivative with prop-2-en-1-ylglycinamide under amide bond-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N2-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH~4~)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The fluorophenyl and phenylsulfonyl groups are key to its binding affinity and specificity. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The prop-2-en-1-ylglycinamide moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
- N~2~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
- N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide
Uniqueness
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties. The fluorine atom enhances the compound’s stability and reactivity, making it more versatile in chemical reactions. Additionally, the fluorophenyl group can improve the compound’s binding affinity to specific molecular targets, potentially leading to more effective therapeutic applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(16-11-7-6-10-15(16)18)24(22,23)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXAPFYLIVCPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.